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Compound of Interest

Compound Name: TAK-875 Hemihydrate

Cat. No.: B8050781

Get Quote

Introduction & Mechanism of Action
TAK-875 (Fasiglifam) is a potent, selective, and orally bioavailable agonist of GPR40 (also

known as Free Fatty Acid Receptor 1, FFAR1). Unlike endogenous free fatty acids (FFAs)

which act as orthosteric agonists with low potency, TAK-875 binds to a distinct allosteric site on

the receptor. This interaction stabilizes the active conformation of GPR40, primarily coupling to

the G

q/11 protein family.

Core Signaling Cascade
Upon binding, TAK-875 triggers a signaling cascade essential for Glucose-Stimulated Insulin

Secretion (GSIS) in pancreatic

-cells:

G

q Activation: Recruitment and activation of Phospholipase C (PLC).

Hydrolysis: PLC hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER),

triggering Ca

release.

Amplification: Cytosolic Ca

and DAG (via Protein Kinase C/PKC) synergize to facilitate the exocytosis of insulin
granules.

Crucial Distinction: TAK-875 enhances insulin secretion only in the presence of elevated

glucose (glucose-dependence), significantly reducing the risk of hypoglycemia compared to

sulfonylureas.

Visualizing the Pathway
The following diagram illustrates the GPR40 signaling pathway activated by TAK-875.
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Caption: TAK-875 activates GPR40-Gq signaling, driving IP3-mediated calcium release and

insulin secretion.

Experimental Considerations & Safety (Experience
Pillar)
While TAK-875 is a valuable research tool, its clinical development was terminated due to

Drug-Induced Liver Injury (DILI).[1] As a researcher, you must distinguish between on-target

pharmacology and off-target toxicity.

The "Safety Margin" in Research
Efficacy Window: TAK-875 exhibits an EC

for GPR40 activation around 14 nM (human) to 26 nM (rat).

Toxicity Window: Hepatotoxicity mechanisms (inhibition of bile acid transporters BSEP/NTCP

and mitochondrial respiration) typically occur at concentrations >10

M.

Recommendation: When investigating GPR40 signaling, maintain experimental

concentrations between 0.1

M and 10

M. Concentrations above 10

M may introduce confounding toxicity variables (oxidative stress, ATP depletion).

Solubility & Handling
Solvent: Dimethyl sulfoxide (DMSO).[2]

Stock Solution: Prepare 10 mM or 100 mM stocks.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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Working Solution: Dilute in aqueous buffer immediately before use. Ensure final DMSO

concentration is <0.1% to avoid vehicle effects on cellular Ca

flux.

Protocol A: Intracellular Calcium Flux Assay
This assay validates GPR40 activation by measuring the immediate release of intracellular

calcium.

Materials
Cell Line: MIN6, INS-1, or HEK293 stably expressing hGPR40.

Dye: Fluo-4 AM or Fura-2 AM.

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Calcium-containing).

Compound: TAK-875 (dissolved in DMSO).

Step-by-Step Methodology
Seeding: Plate cells in 96-well or 384-well black-wall/clear-bottom plates (e.g., 50,000

cells/well for 96-well). Incubate overnight.

Dye Loading:

Remove culture media.[3]

Add dye loading solution (e.g., 2-4

M Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid to prevent dye leakage).

Incubate for 45-60 minutes at 37°C.

Equilibration: Wash cells 2x with Assay Buffer. Add 180

L of Assay Buffer to each well. Incubate at RT for 10 min.

Compound Addition (FLIPR/Plate Reader):
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Prepare 10x concentration of TAK-875 in Assay Buffer (e.g., for 1

M final, prepare 10

M).

Baseline: Record fluorescence for 10-20 seconds (Ex/Em: 494/516 nm for Fluo-4).

Injection: Inject 20

L of 10x TAK-875.

Measurement: Continue recording for 120-180 seconds.

Data Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline).

Protocol B: Glucose-Stimulated Insulin Secretion
(GSIS)
This is the gold-standard functional assay for GPR40 agonists in

-cells.

Experimental Workflow Diagram
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Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay using TAK-875.

Detailed Protocol
Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer: 115 mM NaCl, 4.7 mM KCl, 1.2 mM

MgSO
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, 1.2 mM KH

PO

, 2.5 mM CaCl

, 24 mM NaHCO

, 10 mM HEPES, 0.1% BSA, pH 7.4.

Preparation:

Seed MIN6 or INS-1 cells in 24-well plates. Culture until 70-80% confluence.

Starvation (Pre-incubation):

Wash cells 2x with Low Glucose KRBH (2.8 mM Glucose).

Incubate in Low Glucose KRBH for 1 hour at 37°C. This resets basal insulin secretion.[4]

Stimulation:

Prepare treatment solutions in KRBH.

Group A (Basal): 2.8 mM Glucose + Vehicle (DMSO).

Group B (Stimulated): 16.7 mM Glucose + Vehicle.

Group C (TAK-875): 16.7 mM Glucose + TAK-875 (1 - 10

M).

Note: TAK-875 should show minimal effect in Group A conditions (Low Glucose).

Incubation: Replace starvation buffer with 500

L of treatment solution. Incubate for 60 minutes at 37°C.

Collection:

Collect supernatant immediately on ice.
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Centrifuge (300 x g, 5 min) to remove floating cells.

Store at -20°C or proceed to ELISA.

Normalization: Lyse attached cells (RIPA buffer) and measure total protein content (BCA

assay) to normalize insulin secretion (ng insulin / mg protein).

Data Interpretation & Reference Values
Use the table below to benchmark your experimental results.

Parameter Typical Value (TAK-875) Notes

EC

(Ca

Flux)

14 - 30 nM
Highly dependent on receptor

expression levels.

GSIS Fold Change 1.5x - 3.0x over High Glucose
TAK-875 potentiates the high-

glucose signal.

Low Glucose Effect Minimal / None

TAK-875 is glucose-

dependent; should not trigger

massive secretion at 2.8 mM

glucose.

Toxic Concentration
> 10-20

M

Signs of ATP depletion or

mitochondrial inhibition may

appear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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